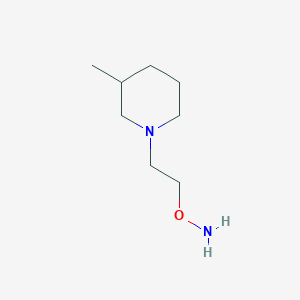
O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine is a chemical compound that features a piperidine ring substituted with a methyl group and an ethylhydroxylamine moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of drugs and natural alkaloids .
Métodos De Preparación
The synthesis of O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine typically involves the functionalization of a piperidine ring. One common method includes the use of a gold(I) complex as a catalyst and iodine(III) as an oxidizing agent to facilitate the difunctionalization of a double bond, forming the N-heterocycle and introducing the O-substituent . Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine(III) to form different oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: The compound can participate in substitution reactions where the hydroxylamine group is replaced by other functional groups.
Cyclization: The piperidine ring can undergo cyclization reactions to form more complex structures.
Aplicaciones Científicas De Investigación
O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activity and interactions with biological targets.
Medicine: Research explores its potential therapeutic applications, including its role in drug design and development.
Mecanismo De Acción
The mechanism of action of O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets can vary depending on the context of its use, but the compound’s structure allows it to engage in various biochemical interactions .
Comparación Con Compuestos Similares
O-(2-(3-Methylpiperidin-1-yl)ethyl)hydroxylamine can be compared to other piperidine derivatives and hydroxylamine compounds. Similar compounds include:
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
These compounds share some reactivity and applications but differ in their specific functional groups and resulting properties. This compound is unique due to its specific substitution pattern and the combination of piperidine and hydroxylamine functionalities .
Propiedades
Fórmula molecular |
C8H18N2O |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
O-[2-(3-methylpiperidin-1-yl)ethyl]hydroxylamine |
InChI |
InChI=1S/C8H18N2O/c1-8-3-2-4-10(7-8)5-6-11-9/h8H,2-7,9H2,1H3 |
Clave InChI |
VLZQLPTUWVYGEA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN(C1)CCON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


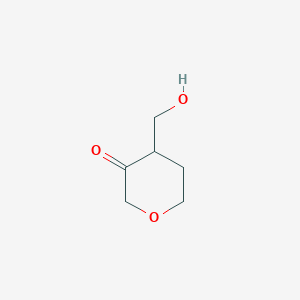

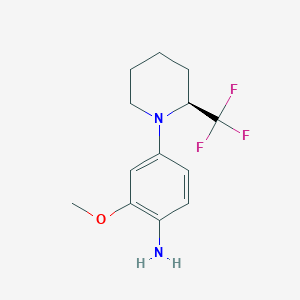

![3-Ethoxy-N-[(furan-2-yl)methyl]-2-propyl-2H-indazole-6-carboxamide](/img/structure/B13099369.png)
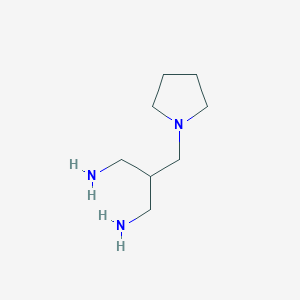
![6-Methylbenzo[c][1,2,5]oxadiazol-5-ol](/img/structure/B13099376.png)
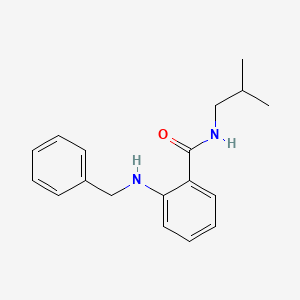

![2-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099394.png)
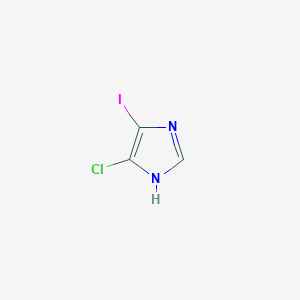
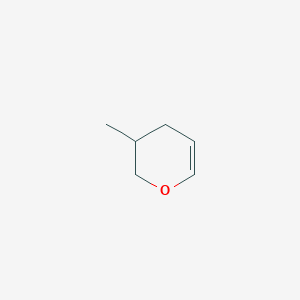
![7-Methyl-2H-pyrazolo[3,4-d]pyridazin-4-ol](/img/structure/B13099410.png)

